molecular formula C16H17N3O4S B10954943 methyl [4-oxo-2-{[2-oxo-2-(prop-2-en-1-ylamino)ethyl]sulfanyl}quinazolin-3(4H)-yl]acetate

methyl [4-oxo-2-{[2-oxo-2-(prop-2-en-1-ylamino)ethyl]sulfanyl}quinazolin-3(4H)-yl]acetate

Cat. No.: B10954943
M. Wt: 347.4 g/mol
InChI Key: XJICPZYNCXZNDS-UHFFFAOYSA-N
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Description

METHYL 2-[2-{[2-(ALLYLAMINO)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an allylamino group, a sulfanyl group, and a quinazolinone core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-{[2-(ALLYLAMINO)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with allyl isothiocyanate to form the intermediate 2-(allylamino)-4H-quinazolin-4-one. This intermediate is then reacted with methyl 2-bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-{[2-(ALLYLAMINO)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamino group can yield oxo derivatives, while nucleophilic substitution of the sulfanyl group can produce a variety of substituted quinazolinone derivatives.

Scientific Research Applications

METHYL 2-[2-{[2-(ALLYLAMINO)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[2-{[2-(ALLYLAMINO)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets and pathways. The allylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The quinazolinone core can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ETHOXY)BENZOATE
  • METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ACETYL)AMINO)BENZOATE
  • METHYL 2-(6-CHLORO-4-OXO-3(4H)-QUINAZOLINYL)ACETYL)AMINO)BENZOATE

Uniqueness

METHYL 2-[2-{[2-(ALLYLAMINO)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE is unique due to the presence of the allylamino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making the compound a versatile tool in scientific research and drug development.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[4-oxo-2-[2-oxo-2-(prop-2-enylamino)ethyl]sulfanylquinazolin-3-yl]acetate

InChI

InChI=1S/C16H17N3O4S/c1-3-8-17-13(20)10-24-16-18-12-7-5-4-6-11(12)15(22)19(16)9-14(21)23-2/h3-7H,1,8-10H2,2H3,(H,17,20)

InChI Key

XJICPZYNCXZNDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCC=C

Origin of Product

United States

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